N-(Acetyl-d3)-S-(1-cyano-2-hydroxyethyl)cysteine Dicyclohexylamine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 Dicyclohexylamine Salt (Mixture of Diastereomers) is a modified amino acid derivative. It is primarily used in proteomics research and is a metabolite of acrylonitrile . This compound has a molecular weight of 413.57 and a molecular formula of C8H12N2O4S.C12H23N .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 Dicyclohexylamine Salt involves the reaction of acrylonitrile with L-cysteine, followed by acetylation and subsequent reaction with dicyclohexylamine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 Dicyclohexylamine Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 Dicyclohexylamine Salt is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 Dicyclohexylamine Salt involves its interaction with cellular proteins and enzymes. It acts as a metabolite of acrylonitrile, undergoing further metabolic transformations in the body. The molecular targets include enzymes involved in detoxification pathways, such as glutathione S-transferases .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: Another metabolite of acrylonitrile with similar properties but different metabolic pathways.
N-Acetyl-S-(1-cyanoethenyl)-L-cysteine: A related compound formed through different metabolic routes.
Uniqueness
N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 Dicyclohexylamine Salt is unique due to its specific metabolic origin and its use in proteomics research. Its deuterium labeling (d3) makes it particularly useful in mass spectrometry studies, providing distinct advantages in tracing metabolic pathways and studying protein interactions .
Properties
IUPAC Name |
(2R)-3-(1-cyano-2-hydroxyethyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C8H12N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)10-7(8(13)14)4-15-6(2-9)3-11/h11-13H,1-10H2;6-7,11H,3-4H2,1H3,(H,10,12)(H,13,14)/t;6?,7-/m.0/s1/i;1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWZVNHASHNRAX-IJTRFPNGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(CO)C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC(CO)C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.